molecular formula C14H19ClN2O2 B1294085 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-27-8

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294085
CAS No.: 886364-27-8
M. Wt: 282.76 g/mol
InChI Key: BRVJAQILUHAISO-UHFFFAOYSA-N
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Description

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.76 g/mol. It is a derivative of the benzodiazepine class, which is known for its wide range of applications in medicinal chemistry. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a chlorine atom at the 8th position, and a tetrahydro-1H-benzo[e][1,4]diazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a ketone or aldehyde.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Protection with Boc Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Azides, nitriles, or other substituted derivatives.

    Deprotected Amine: 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine.

    Oxidized and Reduced Derivatives: N-oxides or dihydro compounds.

Scientific Research Applications

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives with potential therapeutic properties, including anxiolytic, anticonvulsant, and sedative effects.

    Biological Studies: The compound is used in the study of benzodiazepine receptor interactions and the development of receptor-specific ligands.

    Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with benzodiazepine receptors in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Similar structure with a hydroxyl group at the 7th position.

    4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the chlorine atom at the 8th position.

    8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol: Contains a phenyl group and a hydroxyl group.

Uniqueness

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of the chlorine atom at the 8th position and the Boc protecting group.

Properties

IUPAC Name

tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJAQILUHAISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649618
Record name tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-27-8
Record name tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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